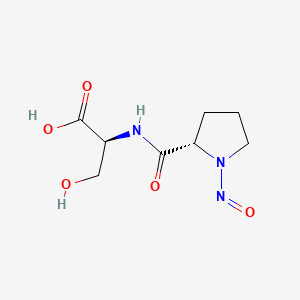
L-Serine, N-(1-nitroso-L-prolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Serine, N-(1-nitroso-L-prolyl)- is a compound that combines the amino acids L-serine and L-proline with a nitroso group attached to the proline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, N-(1-nitroso-L-prolyl)- typically involves the reaction of L-serine with a nitrosylating agent in the presence of L-proline. The reaction conditions often require a controlled environment to ensure the selective nitrosylation of the proline moiety without affecting the serine component. Common reagents used in this synthesis include nitrosyl chloride or sodium nitrite under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, ensuring consistent quality and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
L-Serine, N-(1-nitroso-L-prolyl)- can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives .
Applications De Recherche Scientifique
L-Serine, N-(1-nitroso-L-prolyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce nitroso groups into molecules.
Biology: Studied for its potential role in modulating protein function and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials with unique properties .
Mécanisme D'action
The mechanism of action of L-Serine, N-(1-nitroso-L-prolyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This compound can also modulate signaling pathways by influencing the activity of key enzymes and receptors involved in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Serine: A non-essential amino acid involved in protein synthesis and various metabolic pathways.
L-Proline: An amino acid that plays a crucial role in protein structure and function.
Nitroso Compounds: A class of compounds containing the nitroso functional group, known for their reactivity and potential biological effects
Uniqueness
L-Serine, N-(1-nitroso-L-prolyl)- is unique due to its combination of L-serine and L-proline with a nitroso group. This structural arrangement allows it to participate in a wide range of chemical reactions and interact with biological targets in ways that are distinct from its individual components or other nitroso compounds .
Propriétés
Numéro CAS |
88476-99-7 |
|---|---|
Formule moléculaire |
C8H13N3O5 |
Poids moléculaire |
231.21 g/mol |
Nom IUPAC |
(2S)-3-hydroxy-2-[[(2S)-1-nitrosopyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C8H13N3O5/c12-4-5(8(14)15)9-7(13)6-2-1-3-11(6)10-16/h5-6,12H,1-4H2,(H,9,13)(H,14,15)/t5-,6-/m0/s1 |
Clé InChI |
QHSASQZLOYREMH-WDSKDSINSA-N |
SMILES isomérique |
C1C[C@H](N(C1)N=O)C(=O)N[C@@H](CO)C(=O)O |
SMILES canonique |
C1CC(N(C1)N=O)C(=O)NC(CO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(2,3-Dimethylbut-3-en-2-yl)oxy]methyl}benzene](/img/structure/B14386228.png)
![S-[3-(Dimethylamino)propyl] methylcarbamothioate](/img/structure/B14386249.png)


![2-Chloro-3-nitro-4-[3-(trifluoromethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14386263.png)
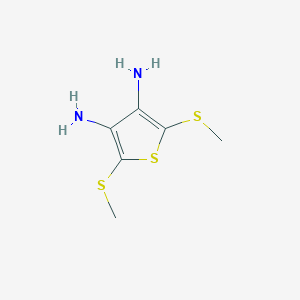
![4-[Bis(4-fluorophenyl)methoxy]piperidine;oxalic acid](/img/structure/B14386272.png)
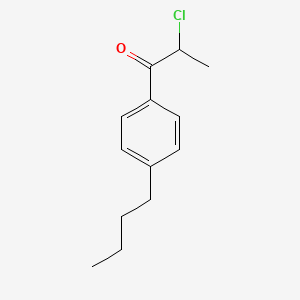
![1-Bromo-5-[1-(2,4-dimethoxyphenyl)ethyl]-2,4-dimethoxybenzene](/img/structure/B14386287.png)
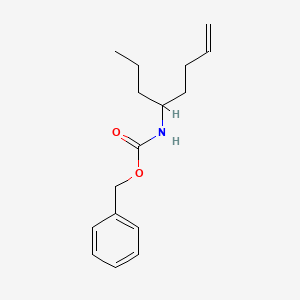
![2-(3-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B14386293.png)
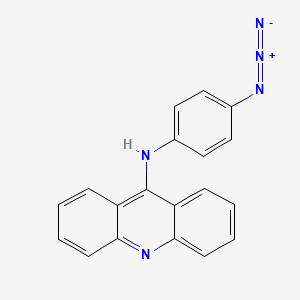
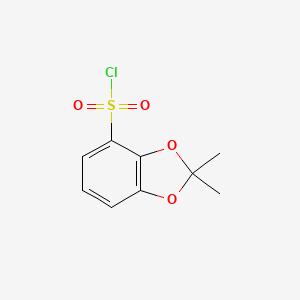
![Ethyl [4-ethoxy-3-(ethoxymethyl)phenyl]carbamate](/img/structure/B14386311.png)
